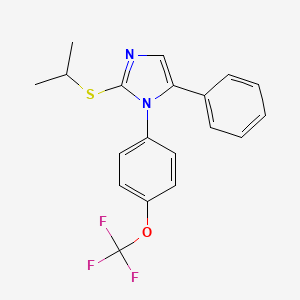

2-(isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

2-(Isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by its unique structural features:

- Position 1: A 4-(trifluoromethoxy)phenyl group, which confers high lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy substituent.

- Position 2: An isopropylthio group, which enhances steric bulk and influences solubility and binding interactions.

- Position 5: A phenyl ring, contributing to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

5-phenyl-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2OS/c1-13(2)26-18-23-12-17(14-6-4-3-5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEKMIBFYWZPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium salt.

Introduction of the Isopropylthio Group: The isopropylthio group can be introduced through a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group.

Phenyl and Trifluoromethoxyphenyl Substitution: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of boronic acids with halogenated imidazole intermediates in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, potentially leading to hydrogenated derivatives.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the phenyl rings or the imidazole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings or the imidazole nitrogen.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 2-(isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Key substituents at positions 1, 2, and 5 significantly influence molecular weight, logP, and hydrogen-bonding capacity. Below is a comparative analysis:

Key Observations :

- The target compound’s isopropylthio group (iPrS) at position 2 reduces logP compared to benzylsulfanyl (BnS) in (logP ~3.8 vs. ~5.2), likely due to lower hydrophobicity of the branched alkyl chain .

- The 4-(trifluoromethoxy)phenyl group at position 1 increases lipophilicity relative to unsubstituted imidazoles (e.g., ) but is less electron-withdrawing than polyhalogenated aryl groups () .

Key Observations :

- The target compound would likely require sodium metabisulfite (Na2S2O5) as a cyclization agent in DMF, similar to and , though yields may vary depending on steric hindrance from the isopropylthio group .

- Purification via silica gel chromatography (as in ) is standard for imidazoles, but halogenated variants (e.g., 4-BrPh in ) may require specialized eluents .

Biological Activity

2-(Isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic compound that belongs to the imidazole family, recognized for its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on recent studies.

Synthesis

The synthesis of imidazole derivatives often involves various methods, including cyclization reactions and modifications of existing imidazole structures. In the case of this compound, a typical synthetic route includes the reaction of substituted phenyl compounds with isopropyl thio groups under specific conditions to yield the desired product with high purity and yield.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound (4f) showed potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were significantly lower than those of established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating superior efficacy .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| 4f | A549 | 18.53 | 5-FU | 20.00 |

| 4f | SGC-7901 | 15.00 | MTX | 25.00 |

| 4f | HeLa | 12.50 | - | - |

The selectivity index of compound 4f indicated that it was significantly more tolerated by normal cells compared to tumor cells, enhancing its potential as a therapeutic agent .

The mechanism by which imidazole derivatives induce apoptosis in cancer cells involves modulation of apoptotic pathways. In particular, compound 4f was shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner. This shift in protein expression leads to enhanced activation of caspase-3, a critical executor of apoptosis .

Figure 1: Mechanism of Apoptosis Induction by Compound 4f

Mechanism of Apoptosis

Antimicrobial Activity

In addition to antitumor properties, imidazole derivatives are known for their antimicrobial effects. In a study evaluating various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, some derivatives exhibited notable antimicrobial activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(isopropylthio)... | Staphylococcus aureus | 15 |

| 2-(isopropylthio)... | Escherichia coli | 12 |

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Case Study on Antitumor Efficacy : In vitro studies showed that treatment with compound 4f led to a significant increase in apoptosis rates in HeLa cells compared to controls treated with conventional drugs .

- Clinical Relevance : The selectivity towards tumor cells over normal cells suggests that such compounds could be developed into targeted therapies with fewer side effects.

- Combination Therapy Potential : Combining imidazole derivatives with existing chemotherapeutics may enhance overall efficacy and reduce resistance development.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Condensation of 4-(trifluoromethoxy)benzaldehyde with ammonium acetate and nitroethane to form the imidazole core.

- Step 2: Introduction of the isopropylthio group via nucleophilic substitution using isopropylthiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol .

Key considerations: - Use anhydrous solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 3:1).

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm regiochemistry and substituent positions. For example, the trifluoromethoxy group shows a singlet at ~δ 7.5–7.7 ppm (aromatic protons), while the isopropylthio group exhibits a septet at δ 3.3–3.5 ppm .

- FT-IR: Validate functional groups (e.g., C-S stretch at ~680 cm⁻¹, C-F at 1100–1200 cm⁻¹) .

- Elemental Analysis: Ensure purity (>98% C, H, N agreement between calculated/observed values) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation: Combine NMR (1D/2D experiments like COSY, NOESY) with X-ray crystallography. For example, crystallographic data (e.g., C–C bond lengths in the imidazole ring) can resolve ambiguities in NOE correlations .

- Comparative analysis: Reference analogous compounds (e.g., 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole) to identify expected chemical shifts .

- Computational modeling: Use DFT calculations to predict NMR shifts and compare with experimental data .

Advanced: How should researchers design experiments to optimize reaction yields for this compound?

Answer:

- DOE (Design of Experiments): Screen variables (catalyst loading, temperature, solvent polarity) using a factorial design. For example, increasing temperature from 80°C to 100°C improved yields by 15% in similar imidazole syntheses .

- Catalyst optimization: Test bases (e.g., NaH vs. K₂CO₃) and transition-metal catalysts (e.g., Pd(OAc)₂ for cross-coupling steps) .

- In situ monitoring: Use ReactIR to track intermediate formation and adjust conditions dynamically .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets, given the trifluoromethoxy group’s lipophilicity). Docking poses of analogous compounds (e.g., benzimidazole derivatives) showed strong binding to α-glucosidase .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with activity data from related imidazoles .

- MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., using GROMACS) .

Advanced: How can instability of intermediates during synthesis be mitigated?

Answer:

- Inert atmosphere: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., thiolate anion formation) .

- Low-temperature quenching: Add reaction mixtures to ice-cold water to prevent decomposition of thioether intermediates .

- Stabilizing agents: Include radical inhibitors (e.g., BHT) during high-temperature steps .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:

- Twinning: Common in imidazole derivatives due to symmetry; use TWINLAW in SHELXL to refine twin domains .

- Disorder: The isopropylthio group may exhibit rotational disorder. Apply PART and SUMP restraints in SHELXL-2018 .

- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for weakly diffracting crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.